2-((4-Hydroxy-6-methyl-2-pyrimidinyl)sulfanyl)-1-ethanesulfonic acid
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Overview
Description
2-((4-Hydroxy-6-methyl-2-pyrimidinyl)sulfanyl)-1-ethanesulfonic acid is a compound that belongs to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine and are known for their wide range of biological activities. This particular compound features a pyrimidine ring substituted with a hydroxy group at the 4-position, a methyl group at the 6-position, and a sulfanyl group at the 2-position, which is further connected to an ethanesulfonic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Hydroxy-6-methyl-2-pyrimidinyl)sulfanyl)-1-ethanesulfonic acid typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.
Introduction of Substituents: The hydroxy and methyl groups can be introduced through selective functionalization reactions. For example, the hydroxy group can be introduced via hydroxylation reactions, while the methyl group can be introduced through methylation reactions.
Attachment of the Sulfanyl Group: The sulfanyl group can be introduced through nucleophilic substitution reactions, where a suitable thiol reacts with a halogenated pyrimidine derivative.
Formation of the Ethanesulfonic Acid Moiety: The ethanesulfonic acid moiety can be introduced through sulfonation reactions, where the sulfanyl group reacts with ethanesulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-((4-Hydroxy-6-methyl-2-pyrimidinyl)sulfanyl)-1-ethanesulfonic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, where the sulfonic acid group can be reduced to a sulfonate or sulfinate using reducing agents like sodium borohydride.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Sodium borohydride, ethanol as solvent.
Substitution: Halides, amines, aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfonates, sulfinates.
Substitution: Halogenated or aminated derivatives.
Scientific Research Applications
2-((4-Hydroxy-6-methyl-2-pyrimidinyl)sulfanyl)-1-ethanesulfonic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex pyrimidine derivatives.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-((4-Hydroxy-6-methyl-2-pyrimidinyl)sulfanyl)-1-ethanesulfonic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, thereby exhibiting antimicrobial or anticancer properties. The exact molecular pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Aminopyrimidine: Known for its antitrypanosomal and antiplasmodial activities.
Pyridazine: Exhibits a wide range of pharmacological activities, including anticancer and antimicrobial properties.
Pyrrolopyrazine: Known for its antimicrobial, anti-inflammatory, and antitumor activities.
Uniqueness
2-((4-Hydroxy-6-methyl-2-pyrimidinyl)sulfanyl)-1-ethanesulfonic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethanesulfonic acid moiety enhances its solubility and reactivity, making it a valuable intermediate in various synthetic and industrial applications.
Properties
IUPAC Name |
2-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]ethanesulfonic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O4S2/c1-5-4-6(10)9-7(8-5)14-2-3-15(11,12)13/h4H,2-3H2,1H3,(H,8,9,10)(H,11,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNWBFGRQWDILEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)SCCS(=O)(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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